(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one
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Overview
Description
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H19FN4OS and its molecular weight is 370.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of thiazolidin-4-one derivatives, which have been synthesized and evaluated for various biological activities. For instance, studies have shown the synthesis of thiazolidin-4-one derivatives using eco-friendly, microwave-assisted synthetic protocols. These compounds, including similar structures to the one , have been evaluated for central nervous system (CNS) depressant activity and anticonvulsant activity in mice, showing promising results without significant toxicity (Nikalje et al., 2015).
Antimicrobial and Anticancer Potentials
Thiazolidin-4-one derivatives have also been explored for their antimicrobial and anticancer potentials. Certain derivatives have demonstrated significant activities against microbial strains and cancer cell lines, highlighting the therapeutic potential of this class of compounds in addressing infectious diseases and cancer (Deep et al., 2016).
Photodynamic Therapy Applications
The compound's structural analogs have been studied for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT). Such applications are particularly relevant for the treatment of cancer, where the generation of singlet oxygen and other reactive species can induce cell death in targeted cancerous tissues (Pişkin et al., 2020).
Antidepressant Activity
Research into related structures has revealed potential antidepressant activity, indicating that compounds within this class may interact with CNS receptors in a manner distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This suggests a novel mechanism of action that could be leveraged for therapeutic purposes (Wessels et al., 1980).
Structural and Molecular Insights
The structural characteristics of thiazolidin-4-one derivatives, including hydrogen bonding patterns and crystalline packing, have been extensively studied. These insights are crucial for understanding the compound's interactions at the molecular level, potentially informing the design of more effective derivatives for various applications (Delgado et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXIUHUMWQJBB-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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